2-(4-{[(5-AMINO-1,2,3,4-TETRAZOL-1-YL)AMINO]METHYL}PHENOXY)-N-TERT-BUTYLACETAMIDE
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Overview
Description
2-(4-{[(5-AMINO-1,2,3,4-TETRAZOL-1-YL)AMINO]METHYL}PHENOXY)-N-TERT-BUTYLACETAMIDE is a complex organic compound that features a tetrazole ring, an aromatic phenoxy group, and a tert-butyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(5-AMINO-1,2,3,4-TETRAZOL-1-YL)AMINO]METHYL}PHENOXY)-N-TERT-BUTYLACETAMIDE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting aminoguanidine with nitrous acid or by using a mixture of sodium azide and hydrochloric acid.
Attachment of the Tetrazole to the Phenoxy Group: This step involves the reaction of the tetrazole derivative with a phenoxy compound under suitable conditions, often involving a coupling reagent.
Formation of the Acetamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(5-AMINO-1,2,3,4-TETRAZOL-1-YL)AMINO]METHYL}PHENOXY)-N-TERT-BUTYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.
Reduction: The nitro group in the tetrazole can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized tetrazole derivatives.
Reduction: Amino-tetrazole derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(4-{[(5-AMINO-1,2,3,4-TETRAZOL-1-YL)AMINO]METHYL}PHENOXY)-N-TERT-BUTYLACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, such as high-energy density materials and polymers.
Chemical Engineering: It can be used in the design of novel catalysts and reagents for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{[(5-AMINO-1,2,3,4-TETRAZOL-1-YL)AMINO]METHYL}PHENOXY)-N-TERT-BUTYLACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
3,6-Bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine: This compound also features a tetrazole ring and has applications in high-energy materials.
2-Amino-4,5-bis(tetrazol-5-yl)-1,2,3-triazole:
Uniqueness
2-(4-{[(5-AMINO-1,2,3,4-TETRAZOL-1-YL)AMINO]METHYL}PHENOXY)-N-TERT-BUTYLACETAMIDE is unique due to its combination of a tetrazole ring, phenoxy group, and tert-butyl acetamide moiety. This unique structure imparts specific chemical and physical properties, making it suitable for a wide range of applications in different fields .
Properties
Molecular Formula |
C14H21N7O2 |
---|---|
Molecular Weight |
319.36 g/mol |
IUPAC Name |
2-[4-[[(5-aminotetrazol-1-yl)amino]methyl]phenoxy]-N-tert-butylacetamide |
InChI |
InChI=1S/C14H21N7O2/c1-14(2,3)17-12(22)9-23-11-6-4-10(5-7-11)8-16-21-13(15)18-19-20-21/h4-7,16H,8-9H2,1-3H3,(H,17,22)(H2,15,18,20) |
InChI Key |
WLVGQXFRJBBXBO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNN2C(=NN=N2)N |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNN2C(=NN=N2)N |
Origin of Product |
United States |
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